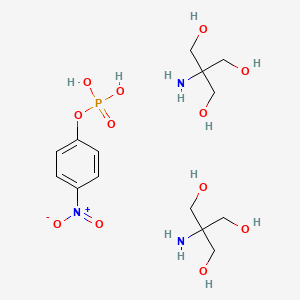

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

Vue d'ensemble

Description

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical and industrial processes. This compound is known for its involvement in enzymatic reactions, particularly those catalyzed by alkaline phosphatase. It is often used as a substrate in enzyme kinetics studies due to its ability to release a colored product upon hydrolysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate typically involves the reaction of p-nitrophenyl phosphate with 2-amino-2-(hydroxymethyl)-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process involves mixing the reactants in an appropriate solvent, followed by purification steps to isolate the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is catalyzed by enzymes like alkaline phosphatase, leading to the release of p-nitrophenol .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in an alkaline buffer, such as amidiol buffer at pH 9.0. The reaction conditions include maintaining a constant temperature and enzyme concentration to ensure accurate kinetic measurements .

Major Products Formed: The primary product formed from the hydrolysis of this compound is p-nitrophenol, which is a colored compound that can be easily detected and quantified using spectrophotometric methods .

Applications De Recherche Scientifique

Biochemical Research Applications

Buffering Agent:

TRIS phosphate is primarily employed as a buffering agent in biochemical and molecular biology experiments. Its ability to maintain stable pH levels is crucial for enzyme activity and protein stability. The effective pH range for TRIS buffers is typically between 7.0 and 9.0, making it suitable for various biological reactions.

Enzyme Studies:

In enzymatic assays, TRIS phosphate serves as a stabilizing agent that ensures optimal conditions for enzyme function. For example, studies have shown that TRIS buffers enhance the activity of enzymes such as DNA polymerases and restriction endonucleases by providing a conducive environment for their catalytic activities .

Protein Purification:

The compound is also integral in protein purification processes such as affinity chromatography. TRIS phosphate helps maintain the solubility and stability of proteins during purification steps, thereby improving yield and purity .

Pharmaceutical Formulations

Drug Development:

In pharmaceutical formulations, TRIS phosphate is used to formulate injectable drugs and vaccines. Its buffering capacity helps maintain the stability of active pharmaceutical ingredients (APIs) during storage and administration .

Stabilization of Biological Samples:

TRIS phosphate is employed in the preparation of biological samples for analysis. It stabilizes nucleic acids and proteins, preventing degradation during sample handling and storage .

Analytical Chemistry

Chromatography:

TRIS phosphate plays a significant role in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). It is used as a mobile phase modifier to enhance the separation of analytes based on their chemical properties .

Spectrophotometry:

In spectrophotometric assays, TRIS phosphate buffers are utilized to maintain pH during the measurement process, ensuring accurate absorbance readings that are critical for quantifying substances in solution .

-

Case Study 1: Enzyme Kinetics with TRIS Buffers

A study conducted on the kinetics of Taq DNA polymerase demonstrated that using TRIS phosphate buffers significantly increased enzyme activity compared to other buffer systems. The optimal concentration was found to be 50 mM at pH 8.5, which resulted in a two-fold increase in reaction rates . -

Case Study 2: Stability of Protein Formulations

Research on the stability of monoclonal antibodies showed that formulations containing TRIS phosphate exhibited enhanced stability over time compared to those using citrate buffers. The study indicated that TRIS phosphate minimized aggregation and maintained biological activity over extended storage periods .

Mécanisme D'action

The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate involves its hydrolysis by phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of p-nitrophenol and inorganic phosphate. This reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of phosphatases .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Bis(p-nitrophenyl) phosphate

- Di-p-nitrophenyl phosphate

- Bis(4-nitrophenyl) phosphate

Uniqueness: 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is unique due to its specific interaction with phosphatase enzymes and its ability to release a colored product upon hydrolysis. This property makes it particularly useful in enzyme assays and diagnostic applications .

Activité Biologique

The compound 2-amino-2-(hydroxymethyl)propane-1,3-diol; (4-nitrophenyl) dihydrogen phosphate , commonly known as Tris phosphate, is a derivative of Tris (hydroxymethyl)aminomethane (Tris) and is widely utilized in biochemical and molecular biology applications. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C7H15N2O5P

- Molecular Weight : 229.18 g/mol

- CAS Number : 1185-53-1

Buffering Capacity

Tris phosphate serves primarily as a buffering agent in biological systems. It maintains stable pH levels in biochemical reactions, which is crucial for enzyme activity and stability. The buffering range of Tris phosphate is typically between pH 7.0 and 9.0, making it suitable for various biological assays.

Enzyme Stabilization

Tris phosphate has been shown to stabilize enzymes during biochemical reactions. It minimizes denaturation and maintains enzymatic activity over extended periods. For instance, studies have demonstrated that enzymes such as DNase and RNase retain their activity in the presence of Tris phosphate, affirming its role as a protective agent against enzymatic degradation .

Inhibition Studies

Research indicates that Tris phosphate can influence the activity of certain enzymes. For example, it has been observed to inhibit the activity of some proteases, which can be beneficial in experimental setups where proteolytic degradation of proteins needs to be controlled .

Study on Enzyme Activity

In a study examining the effects of different buffers on enzyme kinetics, Tris phosphate was compared with other common buffers like phosphate-buffered saline (PBS). The results indicated that Tris phosphate provided superior enzyme stability and activity retention in reactions involving RNA polymerase .

Application in Molecular Biology

A significant application of Tris phosphate is in the preparation of DNA samples for electrophoresis. Its buffering capacity ensures that the pH remains stable during the process, thereby facilitating accurate separation and analysis of nucleic acids. In one experiment, DNA samples prepared with Tris phosphate exhibited clearer bands on agarose gels compared to those prepared with other buffers .

Comparative Analysis

| Property | Tris Phosphate | Phosphate Buffered Saline (PBS) | HEPES |

|---|---|---|---|

| pH Range | 7.0 - 9.0 | 7.2 - 7.4 | 6.8 - 8.2 |

| Buffering Capacity | Strong | Moderate | Strong |

| Enzyme Stability | High | Moderate | High |

| Common Applications | Electrophoresis, PCR | Cell culture | Protein assays |

The mechanism by which Tris phosphate exerts its biological effects primarily revolves around its ability to stabilize pH levels and protect biomolecules from degradation. By maintaining an optimal environment for enzymatic reactions, it enhances the efficiency and reliability of biochemical assays.

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);2*6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAXKCWOTRABOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071228 | |

| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68189-42-4 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.